N-hydroxy MDMA (hemioxalate)
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Overview
Description
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is a chemical compound categorized as an amphetamine. It is an analytical reference standard primarily used in research and forensic applications N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves the hydroxylation of 3,4-methylenedioxymethamphetamine. This process typically requires the use of hydroxylating agents under controlled conditions to ensure the selective introduction of the hydroxyl group . The reaction conditions often involve maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
the general principles of chemical synthesis, such as batch processing and purification techniques, are likely employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, 3,4-methylenedioxymethamphetamine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) can yield ketones or aldehydes, while reduction can revert it to 3,4-methylenedioxymethamphetamine .
Scientific Research Applications
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is used extensively in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as a reference standard for the identification and quantification of related compounds in biological samples . Additionally, it is used in studies investigating the metabolism and pharmacokinetics of amphetamines and their derivatives .
Mechanism of Action
The mechanism of action of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves its interaction with monoamine neurotransmitter systems in the brain. It is believed to exert its effects by increasing the release of serotonin, dopamine, and norepinephrine, similar to its parent compound, 3,4-methylenedioxymethamphetamine . This leads to enhanced neurotransmission and the characteristic psychoactive effects associated with amphetamines .
Comparison with Similar Compounds
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is unique due to the presence of the hydroxyl group, which distinguishes it from its parent compound, 3,4-methylenedioxymethamphetamine. Similar compounds include:
3,4-methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects and use as a recreational drug.
3,4-methylenedioxyamphetamine (MDA): Another psychoactive compound with similar effects to MDMA.
N-methyl-α-methyldopamine: A metabolite of MDMA with distinct pharmacological properties.
These compounds share structural similarities but differ in their specific functional groups and resulting pharmacological effects .
Properties
Molecular Formula |
C24H32N2O10 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylhydroxylamine;oxalic acid |
InChI |
InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(12(2)13)5-9-3-4-10-11(6-9)15-7-14-10;3-1(4)2(5)6/h2*3-4,6,8,13H,5,7H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
FLSRFAFZNHFKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)N(C)O.CC(CC1=CC2=C(C=C1)OCO2)N(C)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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